![molecular formula C8H7N3O4 B14946498 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrano ring fused to the pyrazole ring, with methyl groups at positions 3 and 4, and a nitro group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethylpyrazole with a nitro-substituted aldehyde in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound and its derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-1H-pyrazole-4-amine
- 3,4-Dimethylpyrazole
- 3,5-Dimethyl-4-nitropyrazole
Comparison: Compared to these similar compounds, 3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the fused pyrano ring and the nitro group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7N3O4 |
|---|---|
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-nitro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C8H7N3O4/c1-3-5-4(2)9-10-7(5)15-8(12)6(3)11(13)14/h1-2H3,(H,9,10) |
Clave InChI |
JKHKLFLRDZLKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=NNC(=C12)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)
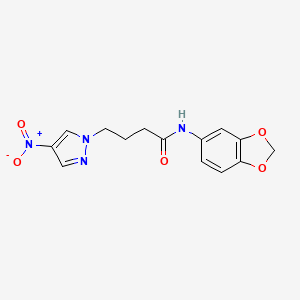
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)
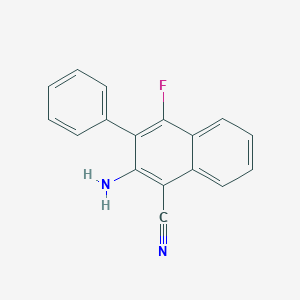
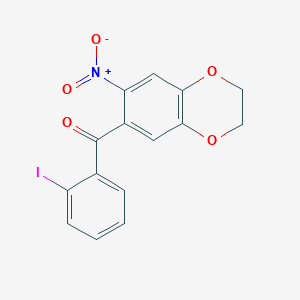
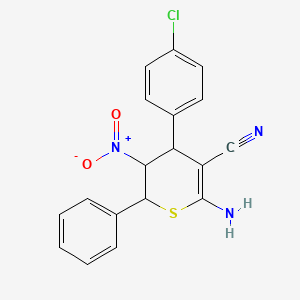
![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-](/img/structure/B14946448.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
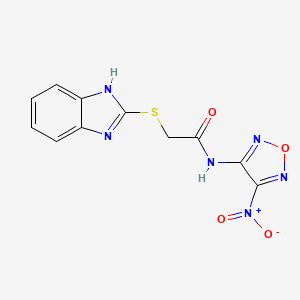
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)
